

A Technical Guide to the Spectroscopic Analysis of 4-tert-butyloctane

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Compound of Interest

Compound Name: 4-Tert-butyloctane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the branched alkane, **4-tert-butyloctane**. In the absence of publicly available experimental spectra, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Furthermore, it details generalized experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of **4-tert-butyloctane**. These predictions are derived from the molecular structure and typical spectroscopic values for similar chemical environments.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (tert-butyl)	~0.8-0.9	Singlet (s)	9H
CH ₃ (terminal)	~0.8-0.9	Triplet (t)	3H
CH ₂ (multiple)	~1.2-1.4	Multiplet (m)	12H
CH (methine)	~1.4-1.6	Multiplet (m)	1H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Chemical Shift (δ , ppm)
C (quaternary)	~30-35
CH (methine)	~40-45
CH ₂ (multiple)	~20-40
CH ₃ (tert-butyl)	~25-30
CH ₃ (terminal)	~10-15

Table 3: Expected Infrared (IR) Absorption Bands

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (sp ³)	2850-2960	Strong
C-H Bend (CH ₂)	1450-1470	Medium
C-H Bend (CH ₃)	1370-1380	Medium

Table 4: Predicted Key Mass Spectrometry (MS) Fragments

m/z	Ion	Comments
170	$[C_{12}H_{26}]^+$	Molecular Ion (M^+)
155	$[M-15]^+$	Loss of a methyl group (CH_3)
113	$[M-57]^+$	Loss of a tert-butyl group (C_4H_9)
57	$[C_4H_9]^+$	tert-butyl cation (likely base peak)
43	$[C_3H_7]^+$	Propyl cation
29	$[C_2H_5]^+$	Ethyl cation

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a liquid organic compound such as **4-tert-butyl octane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, $CDCl_3$). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added. The solution is then transferred to a standard 5 mm NMR tube.
- **Instrument Setup:** The NMR spectrometer is tuned to the appropriate frequencies for 1H and ^{13}C nuclei. The magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** For 1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. Integration of the peaks is performed for the 1H NMR spectrum.

Infrared (IR) Spectroscopy

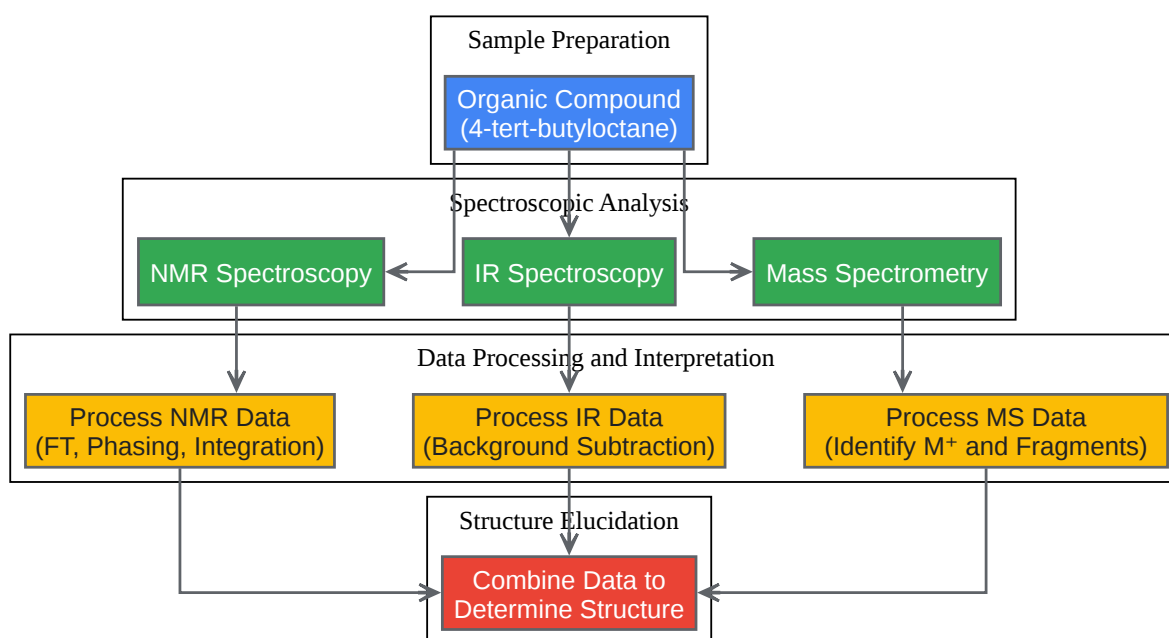
- **Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[1]
- **Instrument Setup:** The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is collected.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument scans a range of infrared frequencies (typically 4000-400 cm^{-1}) and measures the amount of light absorbed by the sample at each frequency.[2]
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid like **4-tert-butyl-octane**, direct injection or infusion via a syringe pump can be used. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** The sample molecules are ionized. Electron ionization (EI) is a common method for alkanes, where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion and fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[3]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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